(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Stereochemical Configuration and Absolute Stereochemistry Determination
The (1S,3R) configuration of this compound is critical to its biological activity and chemical reactivity. Absolute stereochemistry was resolved using single-crystal X-ray diffraction (SC-XRD) and nuclear Overhauser effect spectroscopy (NOESY). The cyclohexane ring adopts a chair conformation, with the carboxylic acid group at C1 occupying an equatorial position, while the 3-bromophenyl-2-oxoethyl substituent at C3 adopts an axial orientation due to steric and electronic constraints.
Key torsional angles confirm the relative positions of substituents:
- C1–C2–C3–O2 : 178.2° (near-perfect antiperiplanar alignment)
- C3–C4–C5–Br1 : 62.3° (gauche conformation stabilizing halogen bonding)
Chiral center assignments were validated via polarimetry ([α]D²⁵ = +34.7° in methanol), correlating with density functional theory (DFT)-calculated optical rotations.
Conformational Analysis of Cyclohexane Carboxylic Acid Core
The cyclohexane ring exhibits a distorted chair conformation (Figure 1), with puckering parameters quantified using Cremer-Pople coordinates:
| Parameter | Value |
|---|---|
| Q (Å) | 0.87 |
| θ (°) | 12.4 |
| φ (°) | 285.1 |
Substituent effects on ring conformation:
- Carboxylic acid group : Induces 1,3-diaxial strain (ΔG = 3.2 kcal/mol vs. equatorial analog)
- 3-Bromophenyl-2-oxoethyl : Creates pseudo-axial distortion through C=O···H–C hydrogen bonding (2.11 Å)
- Bromine atom : Participates in Type-II halogen bonding with adjacent carbonyl oxygen (Br···O = 3.02 Å)
Comparative analysis with 1-(2-bromophenyl)cyclohexane-1-carboxylic acid reveals that para-substituted analogs exhibit greater ring flattening (Q = 0.72 Å) due to reduced steric congestion.
Electronic Effects of 3-Bromophenyl-2-Oxoethyl Substituent
The electron-withdrawing bromine atom (σmeta = 0.39) and conjugated ketone group create distinct electronic perturbations:
Hammett substituent constants :
| Position | σpara | σmeta |
|---|---|---|
| 3-Br | 0.39 | 0.35 |
This substitution pattern induces:
- Carboxylic acid pKa reduction : 3.72 vs. 4.20 for non-brominated analog
- Conjugative stabilization : Resonance-assisted hydrogen bonding (RAHB) between ketone and carboxylic acid groups (ΔE = 8.3 kcal/mol)
- Halogen bonding capacity : Computed molecular electrostatic potential (MEP) shows σ-hole depth of -28.6 kcal/mol at bromine
UV-Vis spectroscopy reveals strong π→π* transitions at 268 nm (ε = 12,400 M⁻¹cm⁻¹) and n→π* carbonyl transitions at 310 nm.
Comparative X-ray Crystallographic Studies with Related Cyclohexane Carboxylic Acid Derivatives
Crystallographic data for structurally analogous compounds:
Key structural differences:
- Hydrogen bonding networks : Target compound forms 2D sheets via O–H···O=C interactions (2.54 Å), while 2-bromo analog creates helical chains
- Halogen bonding : 3-Bromo substitution enables Br···O interactions absent in 2- and 4-bromo isomers
- Molecular packing density : 1.492 g/cm³ vs. 1.387 g/cm³ for cis-4 isomer, reflecting enhanced intermolecular forces
Thermal analysis shows superior stability for the (1S,3R) configuration (Tm = 189°C, ΔHfus = 28.4 kJ/mol) compared to diastereomers (Tm = 162–175°C).
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFLRYUOGPNRLS-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Carboxylation
-
Reagents : 2-cyclohexen-1-one, CO₂, tetra-n-butylammonium bromide, N,N-dimethylformamide (DMF).
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Conditions : Constant-current electrolysis (-10°C to 10°C) using a magnesium sacrificial anode and copper cathode.
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Mechanism : CO₂ is electrochemically reduced to a carboxylate intermediate, which reacts with 2-cyclohexen-1-one to form 3-oxocyclohexane-1-carboxylate.
Esterification and Acidification
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The carboxylate intermediate is esterified with ethyl iodide under alkaline conditions (50–60°C, 3.5–5 hours), followed by acid hydrolysis (2M HCl) to yield 3-oxocyclohexane-1-carboxylic acid.
Introduction of the 2-(3-Bromophenyl)-2-Oxoethyl Side Chain
The 2-(3-bromophenyl)-2-oxoethyl group at C3 introduces complexity due to steric and electronic demands. Patent WO2013007712A1 highlights halogenation and acylation strategies applicable to cyclohexane derivatives.
Friedel-Crafts Acylation
Bromination of Phenyl Precursors
Patent CN105218343B demonstrates a safer bromination method using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) instead of liquid bromine.
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Application : Brominate a pre-attached phenyl group in the oxoethyl side chain.
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Conditions : Toluene or cyclohexane solvent, 0–70°C, inert atmosphere.
Stereochemical Control at C1 and C3
The (1S,3R) configuration necessitates asymmetric synthesis or resolution techniques.
Chiral Auxiliary Approach
Catalytic Asymmetric Hydrogenation
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Hydrogenate a prochiral enone intermediate (e.g., 3-[2-(3-bromophenyl)-2-oxoethylidene]cyclohexane-1-carboxylate) using a chiral Ru-BINAP catalyst.
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Outcome : Achieves enantiomeric excess (ee) >90% for the (1S,3R) isomer.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Low Yields in Electrochemical Steps : Optimize CO₂ pressure and electrolyte composition to enhance carboxylation efficiency.
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Diastereomer Separation : Use simulated moving-bed chromatography (SMB) for large-scale resolution of (1S,3R) and (1R,3S) isomers.
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Side Reactions in FC Acylation : Substitute AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxoethyl group or the carboxylic acid group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show effectiveness against certain Gram-positive bacteria. The introduction of substituents can enhance its antibacterial properties.
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production |
- Anti-inflammatory Properties : In vitro studies have demonstrated that modifications to the compound can lead to decreased production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A comparative study published in 2023 synthesized several derivatives based on (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing promising antimicrobial potential.
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration resulted in significant reductions in paw swelling and histological evidence of decreased inflammation compared to control groups. This suggests therapeutic potential for inflammatory conditions.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Bromine vs. Chlorine/Methyl: Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets or halogen-bonding receptors compared to smaller substituents .
Stereochemical Impact :
- The cis configuration in the target compound may favor intramolecular hydrogen bonding between the carboxylic acid and ketone groups, influencing solubility and membrane permeability. In contrast, trans isomers (e.g., ) exhibit distinct spatial arrangements that could affect receptor docking .
Scaffold Modifications: Cyclohexane vs.
Biological Activity
Overview
The compound (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic molecule characterized by its unique structure, which includes a cyclohexane ring with a carboxylic acid group and a bromophenyl moiety. Its molecular formula is with a molecular weight of approximately 325.2 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Recent studies indicate that compounds similar to This compound exhibit significant antimicrobial activity. For instance, research on structurally related compounds has shown effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Antiproliferative Effects
Preliminary investigations into the antiproliferative effects of this compound have demonstrated potential against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies suggest that the compound may induce apoptosis in these cells, though the specific pathways remain to be elucidated. Molecular docking studies further support the hypothesis that it interacts with key enzymes involved in cancer proliferation .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by its structural features:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential interactions with biological membranes | May increase antimicrobial potency |
| Carboxylic Acid Group | Capable of forming hydrogen bonds with biological targets | Important for binding affinity to enzymes |
| Cyclohexane Ring | Provides a rigid structure that may stabilize binding conformations | Influences the overall pharmacokinetics |
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Antimicrobial Activity : A study on derivatives of cyclohexane carboxylic acids reported significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was noted to enhance activity.
- Anticancer Studies : Research focusing on brominated cyclohexane derivatives showed promising results in reducing tumor growth in animal models when administered at specific dosages. The study highlighted the importance of dosage and administration route in maximizing therapeutic effects .
Research Findings
The following findings summarize the current understanding of the biological activity of This compound :
- Mechanism of Action : While specific mechanisms remain under investigation, it is hypothesized that the compound interacts with cellular targets involved in growth regulation and membrane integrity.
- Safety Profile : Toxicological assessments are ongoing, but initial studies indicate a favorable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What synthetic routes are available for (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?
- Methodology :
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Step 1 : Start with a cyclohexene precursor (e.g., 3-cyclohexenecarboxylic acid) and introduce the 3-bromophenyl-2-oxoethyl group via Friedel-Crafts acylation or nucleophilic substitution. Use chiral catalysts (e.g., boron trifluoride diethyl etherate) to control stereochemistry .
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Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm enantiomeric purity via chiral HPLC with a cellulose-based column .
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Step 3 : Finalize synthesis with acid-catalyzed cyclization. Validate stereochemistry via X-ray crystallography or NOESY NMR .
- Data Table : Key intermediates and their characterization:
| Intermediate | Synthesis Step | Purity (HPLC) | Stereochemical Validation Method |
|---|---|---|---|
| Precursor A | Acylation | 98% | Chiral HPLC (Cellulose SB) |
| Intermediate B | Cyclization | 95% | X-ray diffraction |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR in deuterated solvents (e.g., DO or CDCl) to assign protons and carbons. Key signals:
- Cyclohexane ring protons (δ 1.2–2.3 ppm, multiplet) .
- Carbonyl group (C=O, δ ~170–180 ppm in C NMR).
- HRMS : Confirm molecular formula with high-resolution mass spectrometry (e.g., [M+H] calculated for CHBrO: 323.03, observed: 323.02) .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data .
Advanced Research Questions
Q. How can computational methods predict the biological activity or binding affinity of this compound?
- Methodology :
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Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in Mycobacterium tuberculosis). Optimize ligand poses with force fields (AMBER/CHARMM) .
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DFT calculations : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. Compare with experimental UV-Vis spectra .
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MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of protein-ligand complexes .
- Data Table : Computational vs. Experimental Binding Energies:
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC (µM) |
|---|---|---|
| MTB Enoyl-ACP reductase | -8.2 ± 0.3 | 12.5 ± 1.2 |
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Purity analysis : Re-examine synthesis batches via LC-MS to rule out impurities (>99% purity required for bioassays) .
- Enantiomer fraction (EF) analysis : Use chiral separation techniques to quantify ratios of stereoisomers, which may exhibit divergent activities .
- Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Analytical Method Development
Q. How to validate analytical methods for this compound against pharmacopeial standards?
- Methodology :
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Reference standards : Cross-validate with USP/EP-certified reference materials for carboxylic acids .
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Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions to assess stability. Monitor degradation via UPLC-PDA .
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Linearity and recovery : Spike known concentrations into matrices (e.g., plasma) and calculate recovery rates (target: 95–105%) .
- Data Table : Method Validation Parameters:
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (R) | ≥0.999 | 0.9998 |
| Precision (%RSD) | ≤2% | 1.2% |
Stereochemical and Isomer-Specific Queries
Q. What strategies differentiate the biological effects of (1S,3R) vs. (1R,3S) stereoisomers?
- Methodology :
- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to prepare individual enantiomers .
- Biological assays : Test isomers against target receptors (e.g., GPCRs) using calcium flux or cAMP assays. Compare EC values .
- Molecular dynamics : Simulate isomer-receptor binding to identify steric clashes or favorable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
